Methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate

概要

説明

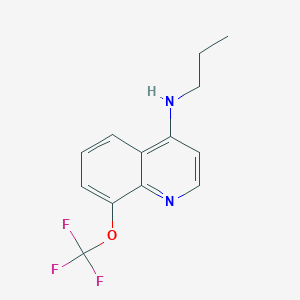

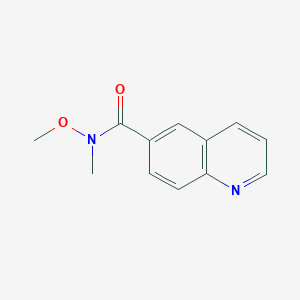

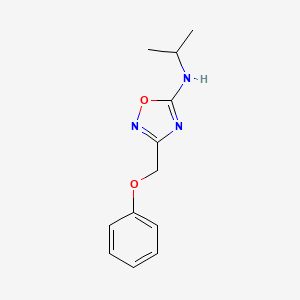

“Methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate” is a chemical compound that contains a thiazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .

Synthesis Analysis

The synthesis of thiazole derivatives often involves reactions with various reagents. For instance, one method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, which results in the formation of an ester compound during the early stage of synthesis .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions due to their aromaticity. The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .科学的研究の応用

Synthesis of Novel Compounds

Methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate and its derivatives have been extensively utilized in the synthesis of novel compounds. For instance, a study by Abbasi et al. (2018) focused on synthesizing unique biheterocycles as potential therapeutic agents. The research involved the creation of an electrophile, 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide, which was then coupled with various heterocyclic cores for structural analysis and enzyme inhibition studies. The compounds exhibited potential as therapeutic agents after enzyme inhibition and cytotoxicity evaluations (Abbasi et al., 2018).

Biologically Active Derivatives

In another study, Abdel‐Aziz et al. (2011) synthesized biologically active derivatives from compounds including 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone. The research highlighted the immunosuppressive and immunostimulatory properties of these compounds against macrophages and T-lymphocytes. Some derivatives also exhibited significant inhibitory potential against LPS-stimulated NO generation, along with cytotoxicity against various cancer cell lines (Abdel‐Aziz et al., 2011).

Antimicrobial and Antimalarial Activities

Vekariya et al. (2017) utilized derivatives of methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate in the synthesis of imidazo[2,1-b]thiazole derivatives. These compounds were synthesized using microwave irradiation and polyethylene glycol-400, showcasing a green synthesis approach. The synthesized compounds exhibited significant antibacterial and antimalarial activities, highlighting their potential in pharmaceutical applications (Vekariya et al., 2017).

Antinociceptive Effects

Prokopp et al. (2006) studied the antinociceptive effects of a pyrazolyl-thiazole derivative in mice. Their research demonstrated the potential of these compounds in pain management, with the derivative causing dose-dependent antinociception in the acetic acid writhing assay. The study suggested that the antinociceptive profile of these compounds is closer to nonsteroidal anti-inflammatory drugs than to classic opioid agents (Prokopp et al., 2006).

作用機序

Target of Action

Methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate is a compound that contains a thiazole ring, which is a prominent structural feature in a variety of natural products and biologically active agents Thiazole derivatives have been known to interact with various biological targets, including enzymes and receptors in the biological systems .

Mode of Action

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

Thiazole derivatives have been known to interact with various biochemical pathways . For instance, thiazoles have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective drugs .

Pharmacokinetics

The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of Methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate.

Result of Action

Thiazole derivatives have been known to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The chemical properties of the thiazole ring, such as its solubility in various solvents, could potentially be influenced by environmental factors .

Safety and Hazards

将来の方向性

Research has been ongoing, and a host of potential drug molecules have been customized for clinical use . Thiazole has become an important synthon in the development of new drugs . The derivatives of thiazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

特性

IUPAC Name |

methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-10-6(9)2-5-8-3-4(7)11-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRYMHKKLRQFBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

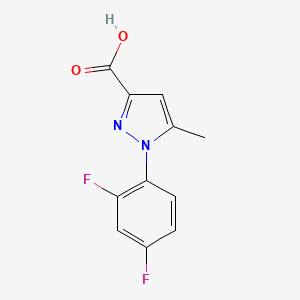

COC(=O)CC1=NC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1425687.png)

![5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine](/img/structure/B1425703.png)